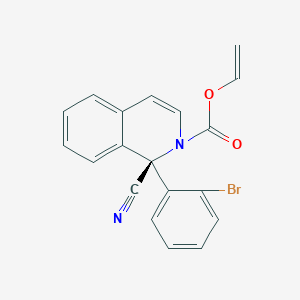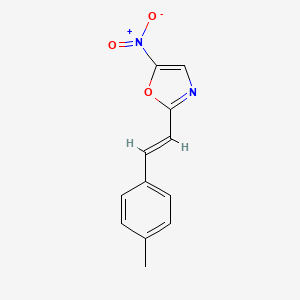
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an isoquinoline carboxylate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Vinylation: The vinyl group can be introduced through a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
®-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: The enantiomer of the compound with different stereochemistry.
1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: Lacks the vinyl group.
1-(2-chlorophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
(S)-Vinyl 1-(2-bromophenyl)-1-cyanoisoquinoline-2(1H)-carboxylate is unique due to its specific stereochemistry and the presence of the vinyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H13BrN2O2 |
|---|---|
分子量 |
381.2 g/mol |
IUPAC名 |
ethenyl (1S)-1-(2-bromophenyl)-1-cyanoisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-2-24-18(23)22-12-11-14-7-3-4-8-15(14)19(22,13-21)16-9-5-6-10-17(16)20/h2-12H,1H2/t19-/m0/s1 |
InChIキー |
KPRWUJHUJGDPMQ-IBGZPJMESA-N |
異性体SMILES |
C=COC(=O)N1C=CC2=CC=CC=C2[C@@]1(C#N)C3=CC=CC=C3Br |
正規SMILES |
C=COC(=O)N1C=CC2=CC=CC=C2C1(C#N)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)



![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)




![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)

![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
